molecular formula C17H21NO2 B154162 2-Hydroxymethyl Atomoxetiene CAS No. 299435-92-0

2-Hydroxymethyl Atomoxetiene

Cat. No.: B154162
CAS No.: 299435-92-0
M. Wt: 271.35 g/mol
InChI Key: FYSYNTKLUNOCQR-QGZVFWFLSA-N
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Description

2-Hydroxymethyl Atomoxetiene is a chemical compound with the molecular formula C17H21NO2 It is known for its complex structure, which includes a benzenemethanol core with a 3-(methylamino)-1-phenylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl Atomoxetiene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with a suitable alkylating agent to introduce the 3-(methylamino)-1-phenylpropoxy group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl Atomoxetiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxymethyl Atomoxetiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl Atomoxetiene involves its interaction with specific molecular targets. In the context of neuropharmacology, it acts as a norepinephrine reuptake inhibitor, thereby increasing the levels of norepinephrine in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .

Properties

IUPAC Name

[2-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-12-11-17(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)13-19/h2-10,17-19H,11-13H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYNTKLUNOCQR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432320
Record name Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299435-92-0
Record name 2-((1R)-3-(Methylamino)-1-phenylpropoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0299435920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1R)-3-(METHYLAMINO)-1-PHENYLPROPOXY)BENZENEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98EAX636XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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